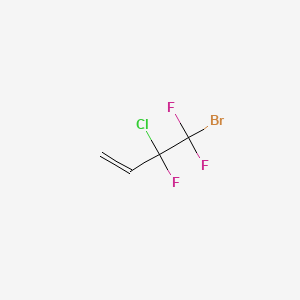

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Número de catálogo B1266210

:

374-25-4

Peso molecular: 223.42 g/mol

Clave InChI: VULPFOSLGWWARI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09234062B2

Procedure details

A supply of BCTFB was obtained by reacting ethylene with dibrominated CTFE in 1,1,1,3,3-pentafluorobutane at 120° C. for 4 hours using a mixture of tert-butyl peroxypivalate (TBPPi, 3 mol %) and 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox 101, 4.5 mol %) as radical initiators, with the resulting structure being Br—CF2—CFCl—CH2—CH2—Br after distillation under vacuum. This was dehydrochlorinated with KOH in refluxing methanol for 15 hours, forming Br—CF2—CFCl—CH═CH2 (BCTFB). Successful radical copolymerization of CTFE (96 mol % in the feed) with BCTFB initiated by TBPPi (2 mol % with respect to both monomers) was carried out at 74° C. in a 100 mL autoclave. The 19F NMR spectrum of the obtained polymer is shown in FIG. 7.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

C=C.C(F)(F)=C(Cl)F.C(OOC(C)(C)C)(=O)C(C)(C)C.C(OOC(C)(CCC(OOC(C)(C)C)(C)C)C)(C)(C)C.[Br:41][C:42]([C:45]([CH2:48][CH2:49]Br)([Cl:47])[F:46])([F:44])[F:43]>FC(F)(F)CC(F)(F)C>[Br:41][C:42]([C:45]([CH:48]=[CH2:49])([Cl:47])[F:46])([F:44])[F:43]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C(F)Cl)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)OOC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OOC(C)(CCC(C)(C)OOC(C)(C)C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(F)(F)C(F)(Cl)CCBr

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

FC(CC(C)(F)F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A supply of BCTFB was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 4 hours

|

|

Duration

|

4 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

after distillation under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in refluxing methanol for 15 hours

|

|

Duration

|

15 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(F)(F)C(F)(Cl)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |